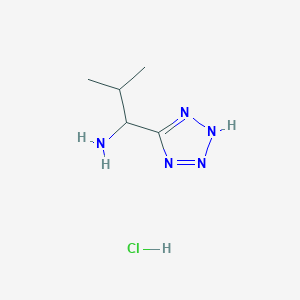
3-(4-methoxyphenyl)-4-phenylthiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-4-phenylthiazole-2(3H)-thione, also known as MPTT, is a thiazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MPTT has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Corrosion Inhibition
One significant application of compounds related to 3-(4-methoxyphenyl)-4-phenylthiazole-2(3H)-thione is in corrosion inhibition. For instance, a study by Al-amiery et al. (2020) demonstrated that a related compound, 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, showed superior inhibition efficiency against corrosion of mild steel in a corrosive environment. This compound fits well with the Langmuir isotherm model in adsorption data (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Antimicrobial Activity
Compounds structurally similar to 3-(4-methoxyphenyl)-4-phenylthiazole-2(3H)-thione exhibit notable antimicrobial properties. Samelyuk and Kaplaushenko (2013) researched the antimicrobial activity of S-derivatives of 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione, revealing that the introduction of a methoxyphenyl radical significantly enhances antimicrobial performance (Samelyuk & Kaplaushenko, 2013).
Radical Product Formation
Hartung et al. (2010) investigated the reactions between 5-(p-methoxyphenyl)-substituted 3-alkoxy-4-methylthiazole-2(3H)-thiones, yielding higher yields of alkoxyl radical products compared to other derivatives. This study highlights the potential of such compounds in synthesizing a new family of alkoxyl radical precursors (Hartung, Schur, Kempter, & Gottwald, 2010).
Spectroscopic Studies
A 2005 study by Hartung et al. focused on the UV/Vis spectra of N-methoxy-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thione, showing ππ*-type transitions dominating the character. This suggests significant differences in electronic excitations compared to N-methoxypyridine-2(1H)-thione, which could be intensified by substituents like a p-methoxyphenyl group (Hartung et al., 2005).
Antifungal Drug Properties
Wu et al. (2019) synthesized novel Schiff bases related to 3-(4-methoxyphenyl)-4-phenylthiazole-2(3H)-thione, which demonstrated significant in vitro antifungal activities against plant fungi. This positions such compounds as promising in the field of antifungal drug development (Wu, Zhang, Qi, Ren, & Ma, 2019).
Molecular Docking Studies
Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, including 5-{[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. The research involved molecular docking to investigate anti-cancer properties, showing potential as EGFR inhibitors (Karayel, 2021).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 3-hydroxy-4-methoxyphenylacetic acid, are known to be metabolites of catechol amines .
Mode of Action
For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s worth noting that 3-hydroxy-4-methoxyphenylacetic acid, a compound with a similar structure, is a metabolite of 3,4-dihydroxyphenylalanine (dopa) analogues as well as a metabolite of hydroxytyrosol .
Pharmacokinetics
Studies on similar compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid, have shown that these compounds undergo rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It’s worth noting that the bioavailability and efficacy of similar compounds can be influenced by factors such as the presence of other compounds, ph levels, temperature, and the specific characteristics of the biological system in which they are present .
properties
IUPAC Name |
3-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS2/c1-18-14-9-7-13(8-10-14)17-15(11-20-16(17)19)12-5-3-2-4-6-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEGPQUELBNHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CSC2=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-4-phenylthiazole-2(3H)-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide](/img/structure/B2784202.png)

![N-(2,4-dimethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2784204.png)
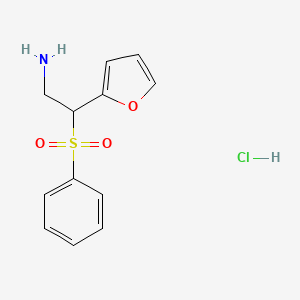
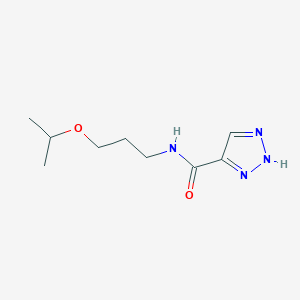
![N,N-Dimethyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B2784207.png)
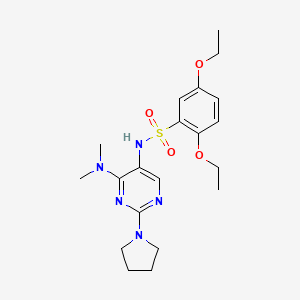
![N-[Cyano(oxolan-3-YL)methyl]-4-(2-methoxyphenyl)-3-methylbutanamide](/img/structure/B2784209.png)
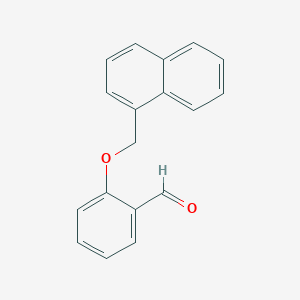

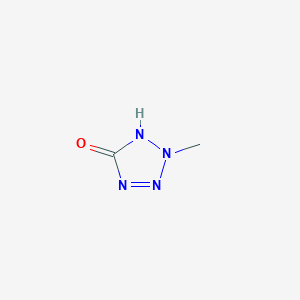
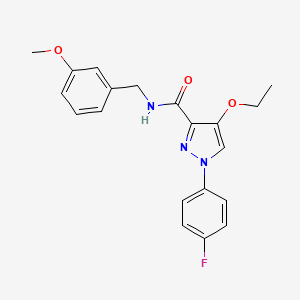
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B2784222.png)
